N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide
Description
N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfonyl group linked to a 2-fluorobenzyl moiety and a 2-methylbenzamide substituent. The compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including antimicrobial, insecticidal, and fungicidal properties . The sulfonyl group enhances stability and may influence receptor binding, while the fluorine atom on the benzyl group introduces electron-withdrawing effects that could modulate pharmacokinetic properties .
Properties
Molecular Formula |
C17H14FN3O3S2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-2-4-8-13(11)15(22)19-16-20-21-17(25-16)26(23,24)10-12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
NXJBCUJFXIHGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with a suitable thiadiazole precursor under controlled conditions . The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:
Key Observations:
- Thermal Stability : The target compound’s sulfonyl group (higher oxidation state) may confer greater stability than sulfinyl analogs (e.g., derivatives). Chlorophenyl-substituted compounds () exhibit exceptionally high melting points (>300°C), likely due to enhanced intermolecular interactions from chlorine’s electronegativity .
- Synthesis : The target compound’s sulfonyl group may be synthesized via selective oxidation of sulfides, as described in , which uses chlorine gas in acetic acid . This contrasts with ’s three-component coupling for acetylated derivatives .
Molecular Docking and SAR Insights
Biological Activity
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H15F N4O2S
- Molecular Weight : 342.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing sulfur and nitrogen atoms. |
| Fluorobenzyl Group | A benzene ring substituted with a fluorine atom, enhancing lipophilicity. |
| Sulfonamide Linkage | Provides potential for interaction with biological targets. |
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl group in the compound enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, a study demonstrated that similar thiadiazole compounds showed activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that compounds like this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. A case study involving thiadiazole derivatives reported their efficacy against various cancer cell lines, including breast and lung cancer.
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory disorders.
Anticonvulsant Activity
Some studies have suggested that thiadiazole derivatives may exhibit anticonvulsant effects by modulating neurotransmitter systems in the brain. Research on related compounds has shown promise in reducing seizure activity in animal models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a sulfonamide group exhibited higher inhibition zones compared to those without.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was found to be 15 μM, indicating potent anticancer activity.
Case Study 3: Inflammatory Response Modulation
Research focused on the anti-inflammatory effects of related thiadiazole compounds showed a reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
